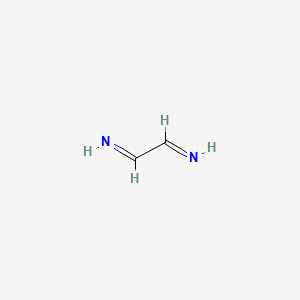
Ethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diimine, also known as glyoxal-bis(2-imino)ethane, is an organic compound containing two imine groups. It is a derivative of ethylenediamine and is commonly used as a ligand in coordination chemistry. The compound is known for its ability to form stable complexes with various metal ions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through the condensation reaction of ethylenediamine with glyoxal. The reaction involves mixing ethylenediamine with glyoxal in an aqueous medium, followed by heating under reflux conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)_2 + \text{OCHCHO} \rightarrow \text{C}_2\text{H}_4(\text{NH})_2\text{CH}_2\text{O}_2 ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar condensation reactions but is carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions typically yield ethylenediamine or other amine derivatives.
Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Oximes, nitriles
Reduction: Ethylenediamine, amine derivatives
Substitution: Substituted imines, amines
Scientific Research Applications
Ethane-1,2-diimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes
Biology: The compound is explored for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in metal-based drug design.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which ethane-1,2-diimine exerts its effects is primarily through its ability to form stable complexes with metal ions. The imine groups act as electron donors, coordinating with metal centers to form chelates. These chelates can influence various chemical reactions, including catalysis and redox processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparison with Similar Compounds
Ethylenediamine: A precursor to ethane-1,2-diimine, used widely in chemical synthesis.
1,2-Diaminopropane: Similar structure but with an additional methyl group, used in similar applications.
Diethylenetriamine: Contains an additional amine group, offering different coordination properties.
Uniqueness: this compound is unique due to its dual imine groups, which provide distinct coordination chemistry compared to its analogs. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic processes.
Properties
CAS No. |
151599-46-1 |
|---|---|
Molecular Formula |
C2H4N2 |
Molecular Weight |
56.07 g/mol |
IUPAC Name |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
InChI Key |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















